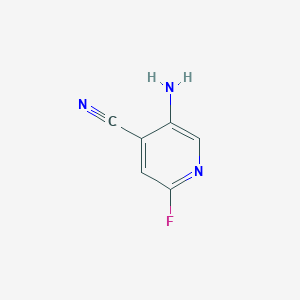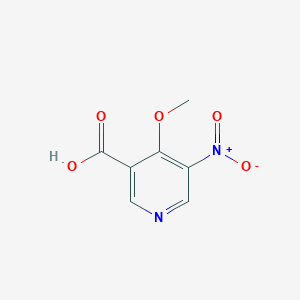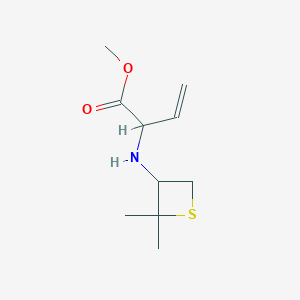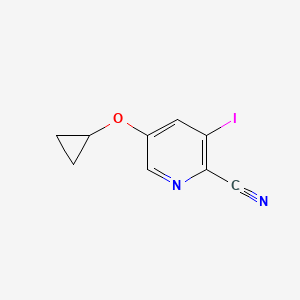
5-Amino-2-fluoroisonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-fluoroisonicotinonitrile: is a chemical compound with the molecular formula C6H4FN3 It is a derivative of isonicotinonitrile, characterized by the presence of an amino group at the 5-position and a fluorine atom at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-fluoroisonicotinonitrile typically involves the fluorination of isonicotinonitrile derivatives. One common method includes treating a solution of 2-chloro-4-cyanopyridine with potassium fluoride in 1-methyl-2-pyrrolidinone, followed by heating to 100°C for 18 hours . This reaction is facilitated by the presence of tetrabutylphosphonium bromide as a phase-transfer catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinated compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Amino-2-fluoroisonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield various substituted pyridines.
Applications De Recherche Scientifique
Chemistry: 5-Amino-2-fluoroisonicotinonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its fluorine atom can enhance the biological activity and metabolic stability of drug candidates.
Industry: The compound’s reactivity and stability make it suitable for use in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which 5-Amino-2-fluoroisonicotinonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
- 2-Fluoroisonicotinonitrile
- 2-Aminoisonicotinonitrile
- 5-Aminoisonicotinonitrile
Comparison: 5-Amino-2-fluoroisonicotinonitrile is unique due to the simultaneous presence of an amino group and a fluorine atom on the pyridine ring. This combination can enhance its reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C6H4FN3 |
|---|---|
Poids moléculaire |
137.11 g/mol |
Nom IUPAC |
5-amino-2-fluoropyridine-4-carbonitrile |
InChI |
InChI=1S/C6H4FN3/c7-6-1-4(2-8)5(9)3-10-6/h1,3H,9H2 |
Clé InChI |
ZOMSHZLLEHEEHH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1F)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3aR,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B13025931.png)


![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B13025949.png)
![5-Bromo-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13025950.png)





